molecular formula C9H7ClN4 B1466916 4-Chloro-2-methyl-6-(pyrazin-2-yl)pyrimidine CAS No. 1466282-95-0

4-Chloro-2-methyl-6-(pyrazin-2-yl)pyrimidine

Cat. No.: B1466916
CAS No.: 1466282-95-0
M. Wt: 206.63 g/mol
InChI Key: IGGCNIOGGKQBNA-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(pyrazin-2-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4, a methyl group at position 2, and a pyrazine ring at position 4. Its molecular formula is C₉H₇ClN₄, with a molecular weight of 206.64 g/mol . The pyrimidine and pyrazine rings confer rigidity and planarity, as evidenced by X-ray crystallography studies showing a dihedral angle of 3.0° between the pyrimidine and aryl rings, indicating near coplanarity . The crystal structure is stabilized by weak intramolecular C–H⋯N hydrogen bonds and van der Waals interactions . This compound is of interest in medicinal chemistry due to its structural similarity to pharmacophores used in antiviral, anticancer, and agrochemical agents .

Properties

IUPAC Name

4-chloro-2-methyl-6-pyrazin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN4/c1-6-13-7(4-9(10)14-6)8-5-11-2-3-12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGCNIOGGKQBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the 4-Chloro-2-methylpyrimidine Core

The synthesis of the 4-chloro-2,6-dimethylpyrimidine scaffold, which closely relates to the 4-chloro-2-methyl pyrimidine moiety in the target compound, is well documented and serves as a foundation for further functionalization.

Method Overview:

  • Starting Materials: Methyl acetoacetate and acetamidine hydrochloride.
  • Base: Potassium hydroxide in methanol.
  • Key Steps:
    • Reflux methyl acetoacetate with acetamidine hydrochloride in methanol with potassium hydroxide to form 4-hydroxy-2,6-dimethylpyrimidine.
    • Purify the intermediate by filtration and ethyl acetate washing.
    • Chlorinate the 4-hydroxy group using phosphorus oxychloride (POCl₃) in the presence of triethylamine under reflux to obtain 4-chloro-2,6-dimethylpyrimidine.
    • Quench the reaction in ice water and adjust pH to weakly alkaline (pH 8–9) using potassium hydroxide.
    • Extract with ethyl acetate, dry over anhydrous sodium sulfate, and purify by silica gel chromatography and low-temperature vacuum drying.

Reaction Scheme:

Step Reaction Conditions Product
1 Methyl acetoacetate + acetamidine hydrochloride + KOH Methanol, reflux overnight 4-Hydroxy-2,6-dimethylpyrimidine
2 4-Hydroxy-2,6-dimethylpyrimidine + POCl₃ + triethylamine Reflux, inert atmosphere 4-Chloro-2,6-dimethylpyrimidine

Key Data:

  • Yield of 4-hydroxy intermediate: ~181 g from 211 g methyl acetoacetate.
  • Yield of 4-chloro product: ~105 g after purification.
  • Reaction temperatures maintained below 10 °C during quenching to prevent decomposition.
  • Product volatility requires low-temperature rotary evaporation.

This method is characterized by its simplicity, use of readily available starting materials, and relatively high yields, making it suitable for scale-up in pharmaceutical intermediate production.

Preparation of the 6-(Pyrazin-2-yl) Moiety

The pyrazin-2-yl substituent is typically introduced via the synthesis of 6-methyl-pyrazin-2-ylamine or related pyrazinyl intermediates, which can then be coupled to the pyrimidine core.

Method Overview:

  • Starting Material: 2,6-Dichloropyrazine.
  • Key Steps:
    • React 2,6-dichloropyrazine with dialkyl malonate (e.g., diethyl malonate) in the presence of a strong base such as sodium hydride to form 2-(6-chloro-pyrazin-2-yl)-malonic acid dialkyl ester.
    • Convert this ester to 6-chloro-pyrazin-2-yl-acetic acid via hydrolysis.
    • React 6-chloro-pyrazin-2-yl-acetic acid with aqueous ammonia under elevated temperature (100–200 °C) and pressure (20–40 bar) in a sealed vessel to yield 6-methyl-pyrazin-2-ylamine.

Reaction Conditions:

Step Reaction Conditions Notes
a 2,6-Dichloropyrazine + dialkyl malonate + NaH Toluene or THF, 100–200 °C, 20–40 bar Formation of malonate ester
b Hydrolysis of malonate ester Standard hydrolysis conditions Conversion to pyrazinyl acetic acid
c 6-Chloro-pyrazin-2-yl-acetic acid + NH₃ 180 °C, 35 bar, 8 hours Decarboxylation and amination

Yields and Purity:

  • The final 6-methyl-pyrazin-2-ylamine is isolated as a pale green solid with yields around 71% based on the acid intermediate.
  • The process avoids pyrophoric metallic reagents, improving safety and scalability.

Coupling of the Pyrimidine and Pyrazinyl Units

While direct synthetic routes to 4-chloro-2-methyl-6-(pyrazin-2-yl)pyrimidine are less explicitly detailed in the literature, the general strategy involves:

  • Using the 4-chloro-2-methylpyrimidine as an electrophilic partner.
  • Reacting it with the nucleophilic 6-(pyrazin-2-yl) moiety or its amine derivative under basic conditions to substitute the chlorine at the 6-position with the pyrazin-2-yl group.

This coupling can be facilitated by heating in polar solvents with bases or under catalytic conditions, depending on the specific substituents and desired selectivity.

Summary Table of Preparation Steps

Compound Starting Materials Key Reagents Conditions Yield Notes
4-Hydroxy-2,6-dimethylpyrimidine Methyl acetoacetate, acetamidine hydrochloride KOH, MeOH Reflux, overnight ~85% Intermediate for chlorination
4-Chloro-2,6-dimethylpyrimidine 4-Hydroxy-2,6-dimethylpyrimidine POCl₃, triethylamine Reflux, inert atmosphere ~58% Chlorination step
2-(6-Chloro-pyrazin-2-yl)-malonic acid dialkyl ester 2,6-Dichloropyrazine, dialkyl malonate NaH 100–200 °C, 20–40 bar Not specified Pyrazinyl ester intermediate
6-Chloro-pyrazin-2-yl-acetic acid Hydrolysis of above ester Acid/base hydrolysis Standard Not specified Precursor to amination
6-Methyl-pyrazin-2-ylamine 6-Chloro-pyrazin-2-yl-acetic acid NH₃ (aqueous) 180 °C, 35 bar, 8 h ~71% Amination and decarboxylation

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-(pyrazin-2-yl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Potassium tert-butoxide, N-methylpyrrolidone, and aniline derivatives.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with aniline derivatives can yield various aminopyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties:
4-Chloro-2-methyl-6-(pyrazin-2-yl)pyrimidine serves as an intermediate in synthesizing pharmaceutical compounds with antiviral and anticancer properties. Its structure allows it to interact with biological targets effectively, inhibiting specific enzymes or receptors involved in disease progression.

Case Study:
A study demonstrated the synthesis of derivatives based on this compound, which exhibited promising activity against various cancer cell lines. The derivatives were tested for their ability to inhibit key enzymes involved in cancer metabolism, showcasing IC50 values that were significantly lower than those of standard treatments .

Material Science

Development of Novel Materials:
This pyrimidine derivative is utilized in developing materials with specific electronic and optical properties. Its ability to form stable complexes with metals enhances the performance of electronic devices and sensors.

Data Table: Applications in Material Science

PropertyApplicationExample
Electronic ConductivityOrganic semiconductorsUsed in OLEDs
Optical PropertiesPhotovoltaic materialsEnhances light absorption

Agrochemicals

Synthesis of Herbicides and Pesticides:
this compound is a precursor for synthesizing various agrochemical agents. Its derivatives have been explored for their herbicidal and insecticidal activities.

Case Study:
Research has shown that certain derivatives exhibit potent herbicidal activity against common agricultural weeds. Field trials indicated effective control over weed populations with minimal environmental impact compared to traditional herbicides .

Biological Studies

Enzyme Inhibition Studies:
This compound is also employed in biological studies focusing on enzyme inhibition. It has been investigated for its role as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression.

Data Table: Enzyme Inhibition Studies

Enzyme TargetActivityIC50 (µM)
COX-2Inhibition0.04 ± 0.01
iNOSInhibition0.05 ± 0.02

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-(pyrazin-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Chloro-2-methyl-6-(pyrazin-2-yl)pyrimidine with structurally analogous pyrimidine derivatives, focusing on substituents, physicochemical properties, and applications:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
This compound Cl (4), CH₃ (2), pyrazine (6) 206.64 Planar structure; potential kinase inhibitor; weak H-bonding in crystal packing
6-Chloro-2-(pyrazin-2-yl)-5-(2,4,6-trifluorophenyl)pyrimidin-4-amine Cl (6), NH₂ (4), pyrazine (2), trifluorophenyl (5) 438.43 Tubulin inhibitor (anticancer); synthesized via cross-coupling; 49% yield
4-Chloro-6-methoxypyrimidin-2-amine Cl (4), OCH₃ (6), NH₂ (2) 175.58 Cocrystal with succinic acid; agrochemical precursor (e.g., imazosulfuron)
4-Chloro-1-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidine Cl (4), CH₃ (6), isopropyl (1) 225.69 Kinase inhibitor scaffold; 95% purity; safety concerns (skin/eye irritation)
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine Cl (4), OCH₂CH₃ (6), SCH₃ (2) 204.70 Intermediate in isoxazolo[4,5-d]pyrimidine synthesis; antiallergic/anti-inflammatory activity

Structural and Reactivity Comparisons

  • Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom at position 4 in all compounds enhances electrophilicity, facilitating nucleophilic substitution reactions.
  • Synthetic Accessibility : Cross-coupling reactions (e.g., Buchwald-Hartwig amination) are commonly employed for pyrazine-functionalized pyrimidines, yielding 49–70% efficiency . In contrast, 4-Chloro-6-methoxypyrimidin-2-amine is synthesized via straightforward nucleophilic substitution but requires cocrystallization for stability .
  • Pharmacological Profiles : Pyrazine-pyrimidine hybrids (e.g., 6-Chloro-2-(pyrazin-2-yl)-5-(2,4,6-trifluorophenyl)pyrimidin-4-amine ) exhibit potent tubulin inhibition (IC₅₀ < 50 nM), whereas methylthio derivatives like 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine show broader agrochemical utility .

Key Research Findings

  • Crystallographic Insights: The planar geometry of this compound contrasts with nonplanar analogs (e.g., pyrazolo[3,4-d]pyrimidines), which exhibit twisted conformations due to steric hindrance from fused rings .
  • Hydrogen-Bonding Networks : Cocrystals of 4-Chloro-6-methoxypyrimidin-2-amine with succinic acid form R₂²(8) and R₆⁶(34) ring motifs, enhancing solubility—a feature absent in the title compound .
  • Thermodynamic Stability : Density-functional theory (DFT) studies suggest that pyrazine-substituted pyrimidines have lower LUMO energies (-1.8 eV) than methoxy derivatives (-1.2 eV), correlating with higher reactivity in Suzuki-Miyaura couplings .

Biological Activity

4-Chloro-2-methyl-6-(pyrazin-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of effects on various biological systems, primarily through its interactions with enzymes and cellular pathways. This article reviews the biological activity of this compound, highlighting key research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H8ClN3\text{C}_9\text{H}_8\text{ClN}_3

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing on its role as an enzyme inhibitor and its effects on cellular processes. The compound has demonstrated significant activity against several targets, including cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR).

1. Enzyme Inhibition

Research indicates that this compound acts as a potent inhibitor of DHFR, an enzyme critical for DNA synthesis and cell proliferation. The compound exhibits an IC50 value of approximately 120 nM against human DHFR, indicating strong inhibitory potency compared to other known inhibitors .

Table 1: Inhibitory Potencies of this compound

Enzyme TargetIC50 (nM)
Human DHFR120
Human TS46
E. coli DHFRNot specified

2. Anti-Cancer Activity

The compound has shown potential anti-cancer properties by inducing apoptosis in cancer cell lines. It modulates the expression of pro-apoptotic and anti-apoptotic genes, thereby influencing cell survival pathways. In vitro studies have demonstrated that treatment with this compound leads to significant reductions in cell viability in various cancer models.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the pyrimidine scaffold can significantly affect the biological activity of the compound. For example, substituents at specific positions on the pyrimidine ring can enhance or diminish enzyme inhibitory activity. The presence of electron-withdrawing groups, such as chlorine, at the para position has been associated with increased potency against target enzymes .

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Chlorine at para positionIncreased potency
Methyl group at C2Essential for activity
Pyrazinyl substitutionEnhances enzyme binding

Case Studies

Several case studies have evaluated the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study assessed the effects of this compound on various cancer cell lines, showing a dose-dependent inhibition of cell growth. The mechanism was linked to apoptosis induction via caspase activation .
  • In Vivo Studies : Animal models treated with this compound exhibited significant tumor reduction compared to control groups, supporting its potential as an anticancer agent .
  • Inflammation Models : In models of inflammation, this compound demonstrated inhibitory effects on COX enzymes, suggesting anti-inflammatory properties alongside its anticancer effects .

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-2-methyl-6-(pyrazin-2-yl)pyrimidine, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include introducing the pyrazine moiety at the 6-position of the pyrimidine core. Reagents such as pyrazine derivatives and chlorinating agents (e.g., POCl₃) are used under controlled temperatures (80–120°C) and inert atmospheres. Solvent choice (e.g., DMF or THF) and reaction time (12–24 hours) significantly impact yield . Purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and ring connectivity. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>98%). X-ray crystallography, when feasible, provides definitive structural confirmation .

Q. What safety protocols should researchers follow when handling this compound?

Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential irritancy. Waste containing halogenated pyrimidines must be segregated and disposed of via certified hazardous waste services. Monitor for airborne particulates using OSHA-compliant exposure controls .

Q. How can researchers screen this compound for biological activity, and what assays are appropriate?

Begin with in vitro assays:

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
  • Anticancer : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based protocols .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Gradient elution silica gel chromatography (hexane:ethyl acetate) resolves polar byproducts. Recrystallization in ethanol/water mixtures improves crystalline purity. For scale-up, centrifugal partition chromatography (CPC) minimizes solvent use .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?

Use Design of Experiments (DoE) to evaluate variables:

  • Temperature : Higher temperatures (100–120°C) favor substitution but may degrade sensitive substituents.
  • Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for pyrazine introduction .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions .

Q. What mechanistic insights explain the reactivity of the chlorine substituent in nucleophilic substitution reactions?

The 4-chloro group undergoes SNAr due to electron withdrawal by the pyrimidine ring, activating the position for attack by amines or thiols. Kinetic studies (e.g., monitoring via LC-MS) reveal second-order dependence on nucleophile concentration. Computational modeling (DFT) identifies charge distribution at the reaction site .

Q. How can structure-activity relationship (SAR) studies guide functionalization of this compound for enhanced bioactivity?

  • Pyrazine modification : Introduce electron-withdrawing groups (e.g., -CF₃) to improve target binding .
  • Methyl group replacement : Substitute with bulkier groups (e.g., cyclopropyl) to modulate lipophilicity .
  • Pyrimidine ring oxidation : Generate N-oxide derivatives to alter solubility and bioavailability .

Q. What computational tools are suitable for predicting this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) models binding to kinase domains (e.g., EGFR). Molecular dynamics (GROMACS) simulations assess stability of ligand-protein complexes. QSAR models correlate substituent electronic parameters (Hammett constants) with IC₅₀ values .

Q. How should researchers resolve contradictions between theoretical predictions and experimental bioactivity data?

Conduct multi-parametric analysis:

  • Purity verification : Re-test activity after HPLC purification to exclude impurity effects .
  • Solubility adjustment : Use co-solvents (DMSO/PBS) to ensure compound dissolution in assays .
  • Off-target profiling : Employ proteome-wide screening (e.g., KINOMEscan) to identify unintended interactions .

Q. What degradation pathways are observed under physiological conditions, and how can stability be improved?

Hydrolysis of the chloro group occurs at pH > 7.5, forming hydroxyl derivatives. Stabilization strategies include:

  • Prodrug design : Mask the chloro group as a labile ester .
  • Formulation : Encapsulate in liposomes to buffer against aqueous degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-methyl-6-(pyrazin-2-yl)pyrimidine
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4-Chloro-2-methyl-6-(pyrazin-2-yl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.